Fmoc-D-Cys(stbu)-OH
Overview
Description
Fmoc-D-Cysteine(stbu)-OH is a derivative of the amino acid cysteine, where the thiol group is protected by a tert-butyl group and the amino group is protected by a fluorenylmethyloxycarbonyl group. This compound is commonly used in peptide synthesis to prevent unwanted reactions involving the thiol group during the assembly of peptides.
Mechanism of Action
Target of Action
Fmoc-D-Cys(stbu)-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences that make up these peptides. The role of this compound is to facilitate the formation of peptide bonds, which are the links between individual amino acids in a peptide chain .
Mode of Action
This compound operates through a process known as Fmoc-based solid-phase peptide synthesis . This compound interacts with its targets (amino acids) by forming peptide bonds, resulting in the creation of a peptide chain . The Fmoc group acts as a temporary protecting group for the amino acid, preventing unwanted reactions during the synthesis process .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the native chemical ligation (NCL), a method used for the convergent synthesis of proteins . This compound contributes to the formation of peptide a-thioesters, which are key intermediates in this pathway . The downstream effects include the synthesis of complex peptide sequences, including those found in naturally occurring, cysteine-rich peptides .
Pharmacokinetics
The stability of this compound and its resistance to various conditions during the synthesis process can be considered analogous to bioavailability .
Result of Action
The result of the action of this compound is the successful synthesis of peptide chains, including complex and long sequences . This compound enables the creation of peptide a-thioesters, which can be directly used in NCL reactions . The molecular effect is the formation of peptide bonds, while the cellular effect would be the presence of the synthesized peptide, which could have various biological functions depending on its sequence.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the kinetics of the NCL reactions . Moreover, the choice of solvents used in the synthesis process can also impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Cys(stbu)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group protects the amino group during the synthesis process, allowing for the formation of peptide bonds without unwanted side reactions . The stBu group, on the other hand, protects the thiol group of the cysteine residue .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the exposed amino group to form a peptide bond with the carboxyl group of another amino acid . The stBu group can be removed under oxidative conditions to expose the thiol group .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under normal storage conditions . The Fmoc and stBu groups can be selectively removed under specific conditions (basic for Fmoc, oxidative for stBu), allowing for controlled peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . The exact metabolic pathways would depend on the specific peptides that are synthesized using this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be largely dependent on the properties of the peptide it is incorporated into. As a component of a peptide, it could interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound would be determined by the peptide it is part of. Depending on the peptide’s properties and functions, this compound could be found in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cysteine(stbu)-OH typically involves the protection of the thiol group of cysteine with a tert-butyl group, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl group. The process generally includes the following steps:
Protection of the Thiol Group: The thiol group of cysteine is protected by reacting it with tert-butyl bromide in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is then protected by reacting the cysteine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of Fmoc-D-Cysteine(stbu)-OH is carried out using automated solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Cysteine(stbu)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the protecting groups to yield free cysteine.
Coupling Reactions: The formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection of the Thiol Group: The tert-butyl group can be removed using trifluoroacetic acid.
Deprotection of the Amino Group: The fluorenylmethyloxycarbonyl group can be removed using piperidine.
Major Products Formed
The major product formed from the deprotection reactions is free cysteine, which can then participate in further peptide synthesis reactions.
Scientific Research Applications
Fmoc-D-Cysteine(stbu)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Engineering: Facilitates the incorporation of cysteine residues into proteins for site-specific modifications.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Enables the attachment of various functional groups to peptides and proteins for research and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Cysteine(stbu)-OH: Similar to Fmoc-D-Cysteine(stbu)-OH but with the L-isomer of cysteine.
Boc-D-Cysteine(stbu)-OH: Uses a different protecting group for the amino group (tert-butoxycarbonyl instead of fluorenylmethyloxycarbonyl).
Ac-D-Cysteine(stbu)-OH: Uses an acetyl group for the amino group protection.
Uniqueness
Fmoc-D-Cysteine(stbu)-OH is unique due to its specific protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the successful assembly of peptides.
Properties
IUPAC Name |
(2S)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUMTHLUTJOUML-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.